(5-Bromopyridin-3-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromopyridin-3-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone is a complex organic compound that features a bromopyridine moiety and a pyrrolidine ring connected through a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromopyridin-3-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.
Coupling Reaction: The bromopyridine and pyrrolidine intermediates are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(5-Bromopyridin-3-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidine ring, to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. Typical conditions involve heating in polar solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions include substituted pyridines, oxidized or reduced pyrrolidine derivatives, and cyclized compounds with enhanced biological activity.
Scientific Research Applications
(5-Bromopyridin-3-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancers.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Research: The compound serves as a tool for studying biological pathways and interactions, especially those involving pyridine and pyrrolidine derivatives.
Industrial Applications: It is utilized in the synthesis of advanced polymers and as a precursor for other complex organic molecules.
Mechanism of Action
The mechanism of action of (5-Bromopyridin-3-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can engage in π-π stacking interactions, while the pyrrolidine ring can form hydrogen bonds with target proteins. These interactions modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
(5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone: Similar structure but lacks the pyridin-4-yloxy group.
(5-Bromopyridin-3-yl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone: Similar structure with a different position of the pyridinyl group.
(5-Bromopyridin-3-yl)(3-(pyridin-3-yloxy)pyrrolidin-1-yl)methanone: Similar structure with a different position of the pyridinyl group.
Uniqueness
(5-Bromopyridin-3-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone is unique due to the specific positioning of the pyridin-4-yloxy group, which can influence its binding affinity and selectivity towards molecular targets. This unique structure may result in distinct biological activities and applications compared to its analogs.
Properties
IUPAC Name |
(5-bromopyridin-3-yl)-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O2/c16-12-7-11(8-18-9-12)15(20)19-6-3-14(10-19)21-13-1-4-17-5-2-13/h1-2,4-5,7-9,14H,3,6,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWDTVVXZCDULNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)C3=CC(=CN=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.